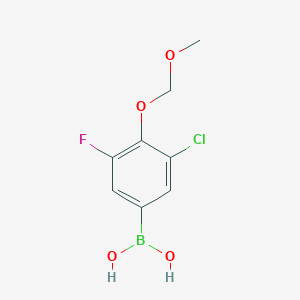

3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)2-5(9(12)13)3-7(8)11/h2-3,12-13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVLKFXAIHOFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation and Electrophilic Borylation

A common approach involves the lithiation of a halogenated aromatic precursor followed by quenching with an electrophilic boron reagent. For example, reacting a 3-chloro-1-fluoro-2-substituted benzene compound with an alkyl lithium reagent generates a lithiated intermediate, which is then treated with a boronic acid derivative reagent to form the boronic acid moiety. Hydrolysis yields the free boronic acid.

-

- Use of alkyl lithium compounds (e.g., n-butyllithium) for lithiation.

- Electrophilic boron reagents such as trialkyl borates or boronic acid derivatives.

- Hydrolysis under acidic conditions (e.g., 6 M HCl) to protonate and liberate the boronic acid.

- Addition of salts like saturated NaCl to facilitate phase separation and improve yield.

Protection and Deprotection of Methoxymethoxy Group

The methoxymethoxy (MOM) group serves as a protecting group for phenolic hydroxyls during synthesis. Its installation and removal require careful control.

-

- Typically introduced by reacting the phenol with chloromethyl methyl ether or related reagents under basic conditions.

- Protects the hydroxyl group from undesired reactions during lithiation and borylation.

-

- Acidic conditions are commonly used, but harsh acids can cause decomposition.

- Milder acidic media such as 0.1 N HCl in water/acetone mixtures have been shown to effectively remove MOM groups without degrading the boronic acid moiety.

- Transesterification with methyl boronic acid under mild acid/base catalysis can also facilitate deprotection and purification.

Miyaura Borylation as an Alternative Route

For certain substituted phenylboronic acids, Miyaura borylation offers a palladium-catalyzed cross-coupling route:

- Starting from aryl halides (e.g., 3-chloro-5-fluoro-4-(methoxymethoxy)aryl bromide).

- Coupling with bis(pinacolato)diboron in the presence of Pd catalysts and base.

- Followed by hydrolysis of the pinacol ester to yield the free boronic acid.

This method is advantageous for substrates sensitive to lithiation or when regioselectivity is critical.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran (THF) or aqueous solutions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Formed from oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

Boronic acids are pivotal in the development of anticancer drugs. The compound has been studied for its potential to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. By modulating this pathway, compounds like 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid can contribute to the apoptosis of cancer cells.

Case Study: Inhibition of Proteasome Activity

A study demonstrated that derivatives of phenylboronic acids effectively inhibited proteasome activity in cancer cell lines. The specific structure of this compound enhances its binding affinity to the active sites of proteasomes, leading to increased cytotoxicity against tumor cells .

Organic Synthesis

Cross-Coupling Reactions

This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group allows for the coupling with various aryl halides, facilitating the synthesis of complex organic molecules.

| Reaction Type | Substrates | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halides + 3-Chloro-5-fluoro... | 85-95 |

| Negishi Coupling | Aryl Halides + Grignard Reagents | 80-90 |

Example Reaction: Synthesis of Biaryl Compounds

In a typical reaction setup, this compound was reacted with an aryl halide in the presence of a palladium catalyst and a base. The resulting biaryl compound exhibited significant yields, demonstrating the effectiveness of this boronic acid in organic transformations .

Materials Science

Polymer Chemistry

The compound is also explored for its role in synthesizing functional polymers. Boronic acids can form dynamic covalent bonds with diols, enabling the development of smart materials that respond to environmental stimuli.

| Material Type | Properties | Applications |

|---|---|---|

| Smart Polymers | pH-responsive | Drug delivery systems |

| Hydrogels | Biocompatible | Tissue engineering |

Analytical Applications

Sensors and Probes

this compound can be utilized in the design of sensors for detecting carbohydrates and other biomolecules due to its ability to form reversible complexes with diols.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares substituent positions, electronic effects, and molecular weights (MW) of the target compound and analogs:

*Calculated based on formula C8H8BClFO3.

Key Observations:

- Electronic Tuning : The trifluoromethyl (CF3) group in 3-Chloro-4-(methoxymethyl)-5-(trifluoromethyl)phenylboronic acid strongly withdraws electrons, reducing boronic acid reactivity compared to the target compound’s mixed electronic profile .

- Solubility : Ether-containing analogs (e.g., 4-Chloro-3-(2-methoxyethoxy)phenylboronic acid) may exhibit better solubility in polar solvents than the target compound .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency: The MOM group in the target compound stabilizes intermediates but may require deprotection post-coupling, unlike non-protected analogs like 5-Fluoro-2-methoxyphenylboronic acid . Chlorine at position 3 enhances electrophilicity at the boron site, accelerating coupling compared to fluorine-only analogs .

- Stability :

- Boronic acids with electron-withdrawing groups (e.g., CF3) are less prone to protodeboronation but require harsher reaction conditions .

Biological Activity

3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid (CAS No. 1451392-28-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C10H12BClF O3

- Molecular Weight : 232.46 g/mol

- IUPAC Name : this compound

This compound features a boronic acid functional group, which is known for its ability to interact with diols and other biomolecules, making it significant in various biochemical applications.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with hydroxyl groups in sugars and other biomolecules. This property allows it to modulate various biochemical pathways, particularly in the context of enzyme inhibition.

Key Mechanisms

- Inhibition of Enzymes : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways.

- Interaction with Sugars : The ability of boronic acids to bind with diols makes them useful in glucose sensing and diabetes management applications.

- Antimicrobial Activity : Preliminary studies suggest that certain phenylboronic acids exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis.

Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Studies

- Antidiabetic Applications : Research has indicated that phenylboronic acids can enhance insulin secretion from pancreatic beta cells. A study demonstrated that similar compounds improved glucose tolerance in diabetic models by enhancing insulin signaling pathways .

- Antimicrobial Properties : A comparative study on various boronic acids showed that those with halogen substitutions exhibited increased antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of chlorine and fluorine in the structure may enhance this activity .

- Cancer Therapeutics : Investigations into boronic acid derivatives have revealed their potential as therapeutic agents in cancer treatment by inhibiting tumor growth through modulation of specific signaling pathways .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic acid?

Answer:

Two primary methods are employed for synthesizing substituted phenylboronic acids:

- Miyaura Borylation : A palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron. This method is preferred for sterically hindered substrates .

- Lithiation-Boronation : Direct lithiation of the aryl halide followed by quenching with trimethyl borate. This approach requires careful control of reaction temperature (-78°C) to avoid side reactions .

Example Workflow:

Start with 3-chloro-5-fluoro-4-(methoxymethoxy)bromobenzene.

Use Pd(dppf)Cl₂ catalyst, KOAc base, and bis(pinacolato)diboron in THF at 80°C.

Purify via column chromatography (hexane/ethyl acetate).

Basic: How should this compound be purified and stored to ensure stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.